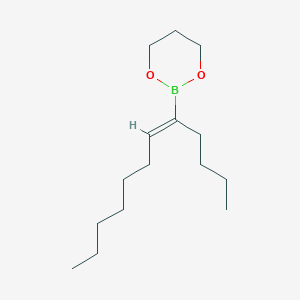![molecular formula C19H16N2OS B14302561 (E)-1-Phenyl-2-[2-(phenylmethanesulfinyl)phenyl]diazene CAS No. 112945-73-0](/img/structure/B14302561.png)
(E)-1-Phenyl-2-[2-(phenylmethanesulfinyl)phenyl]diazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-Phenyl-2-[2-(phenylmethanesulfinyl)phenyl]diazene is an organic compound characterized by the presence of a diazene group (N=N) flanked by phenyl and phenylmethanesulfinyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Phenyl-2-[2-(phenylmethanesulfinyl)phenyl]diazene typically involves the reaction of phenylhydrazine with benzaldehyde derivatives under controlled conditions. The reaction is often carried out in the presence of an acid catalyst to facilitate the formation of the diazene linkage. The reaction conditions, such as temperature and solvent choice, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is scaled up by optimizing reaction parameters and employing continuous flow reactors to enhance efficiency and yield. Purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-Phenyl-2-[2-(phenylmethanesulfinyl)phenyl]diazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the diazene group to hydrazine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid are employed for electrophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Brominated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
(E)-1-Phenyl-2-[2-(phenylmethanesulfinyl)phenyl]diazene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (E)-1-Phenyl-2-[2-(phenylmethanesulfinyl)phenyl]diazene involves its interaction with molecular targets such as enzymes or receptors. The diazene group can undergo redox reactions, influencing cellular pathways and modulating biological activity. The phenylmethanesulfinyl group may enhance the compound’s stability and facilitate its interaction with specific molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylacetone: An organic compound with a phenyl group attached to an acetone moiety.
Benzyl methyl ketone: Similar to phenylacetone, used in the synthesis of various organic compounds.
Uniqueness
(E)-1-Phenyl-2-[2-(phenylmethanesulfinyl)phenyl]diazene is unique due to the presence of both the diazene and phenylmethanesulfinyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.
Eigenschaften
CAS-Nummer |
112945-73-0 |
|---|---|
Molekularformel |
C19H16N2OS |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
(2-benzylsulfinylphenyl)-phenyldiazene |
InChI |
InChI=1S/C19H16N2OS/c22-23(15-16-9-3-1-4-10-16)19-14-8-7-13-18(19)21-20-17-11-5-2-6-12-17/h1-14H,15H2 |
InChI-Schlüssel |
QVDMWGAIWUDFLS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CS(=O)C2=CC=CC=C2N=NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



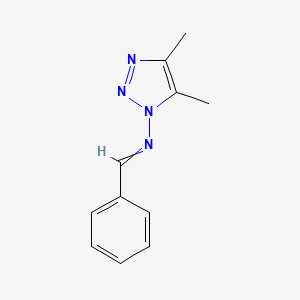

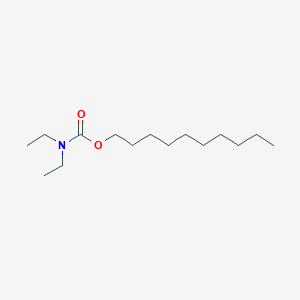
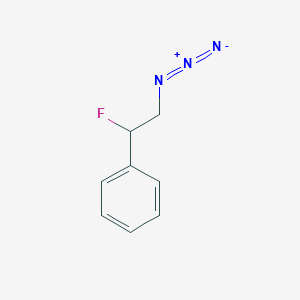
![9-(Hydroxyimino)-3,4,6,7,8,9-hexahydrobenzo[g]quinolin-2(1H)-one](/img/structure/B14302508.png)
![5-Propyl-2-[4-(trifluoromethoxy)phenyl]-1,3-dioxane](/img/structure/B14302515.png)
![Bis[4-(3-phenylquinoxalin-2-yl)phenyl] 4,4'-oxydibenzoate](/img/structure/B14302520.png)
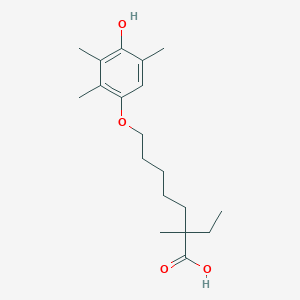
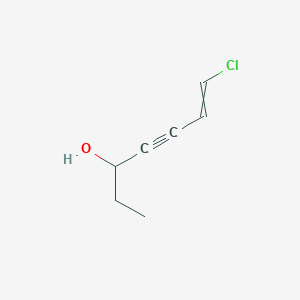

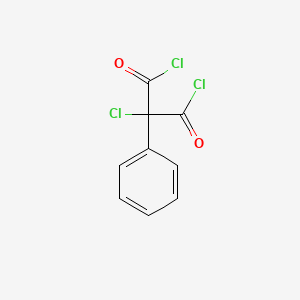
![4-[(2-Fluorooctyl)oxy]phenyl 4-pentylcyclohexane-1-carboxylate](/img/structure/B14302551.png)
